molecular formula C13H19NO2 B458123 N-[(4-methoxyphenyl)methyl]pentanamide

N-[(4-methoxyphenyl)methyl]pentanamide

Cat. No.: B458123
M. Wt: 221.29g/mol
InChI Key: RBTLWMKJLGFVHU-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]pentanamide is a chemical compound with the molecular formula C13H19NO2. It is a derivative of albendazole, a widely used anthelmintic drug. This compound has shown promising anthelmintic properties against parasitic nematodes, making it a subject of interest in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-methoxyphenyl)methyl]pentanamide can be synthesized using 4-anisidine and pentanoic acid. The reaction involves the formation of an amide bond between the amine group of 4-anisidine and the carboxylic acid group of pentanoic acid . The reaction is typically carried out under mild conditions, with the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the methoxy group.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxybenzyl)pentanamide.

    Reduction: Formation of N-(4-methoxybenzyl)pentylamine.

    Substitution: Formation of N-(4-substituted benzyl)pentanamide derivatives.

Mechanism of Action

The exact mechanism of action of N-[(4-methoxyphenyl)methyl]pentanamide is not fully understood. it is believed to act similarly to albendazole by binding to tubulins in susceptible worms, preventing their incorporation into microtubules . This disrupts the cellular structure and function of the parasites, leading to their death.

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]pentanamide is a simplified derivative of albendazole. Compared to albendazole, it has shown a lower cytotoxicity profile while maintaining anthelmintic efficacy . Other similar compounds include:

    Albendazole: A widely used anthelmintic with a similar mechanism of action.

    Mebendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.

    Thiabendazole: A benzimidazole derivative used to treat various parasitic infections.

This compound stands out due to its lower cytotoxicity and potential for further development as a safer anthelmintic agent .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]pentanamide

InChI

InChI=1S/C13H19NO2/c1-3-4-5-13(15)14-10-11-6-8-12(16-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,14,15)

InChI Key

RBTLWMKJLGFVHU-UHFFFAOYSA-N

SMILES

CCCCC(=O)NCC1=CC=C(C=C1)OC

Canonical SMILES

CCCCC(=O)NCC1=CC=C(C=C1)OC

Origin of Product

United States

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